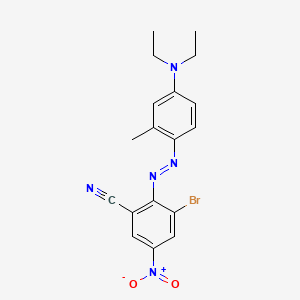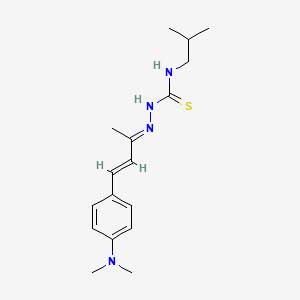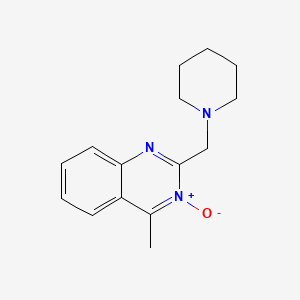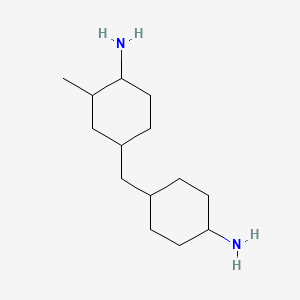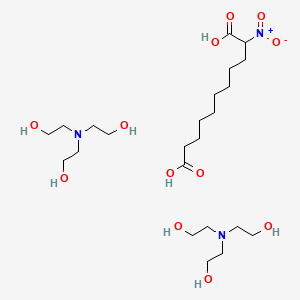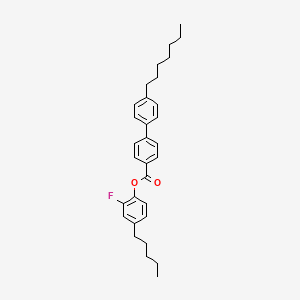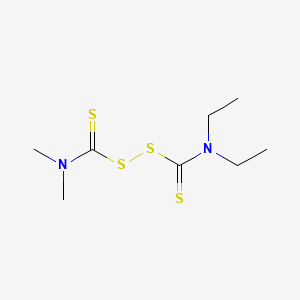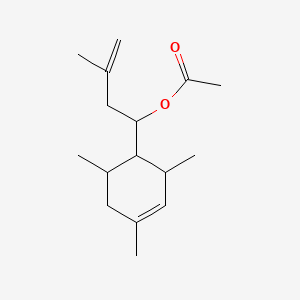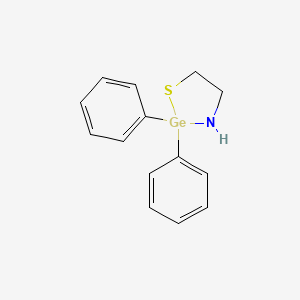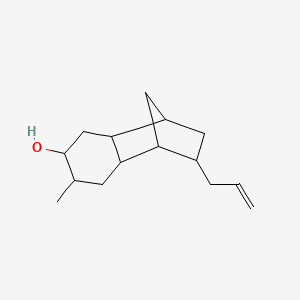
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is a complex organic compound It is characterized by the presence of a furan ring, a chloro substituent, and a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cysteine Derivative: This step involves the coupling of the furan derivative with a cysteine derivative, often using peptide coupling reagents such as EDCI or DCC.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification of the carboxyl group using acetic anhydride and methanol, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom.
Reduction: Reduction reactions can target the carbonyl groups and the chloro substituent.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or a building block for drug synthesis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biochemical Research: For studying enzyme interactions, metabolic pathways, or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and the cysteine derivative could play crucial roles in binding interactions and biochemical activity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine: A related compound without the acetyl group.
Furan Derivatives: Various furan-based compounds with different substituents.
Uniqueness
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
142762-80-9 |
|---|---|
Molecular Formula |
C10H12ClNO6S |
Molecular Weight |
309.72 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-[(4-chloro-2-hydroxy-5-oxo-2H-furan-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C10H12ClNO6S/c1-4(13)12-5(8(14)17-2)3-19-7-6(11)9(15)18-10(7)16/h5,10,16H,3H2,1-2H3,(H,12,13)/t5-,10?/m0/s1 |
InChI Key |
VJFDBAHNMIFSQH-FPVSGXLUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


